- Simple and convenient deoxygenation of heteroaromatic N-oxides with sodium hypophosphite, Gazzetta Chimica Italiana, 1994, 124(9), 385-6

Cas no 93-60-7 (Methyl nicotinate)

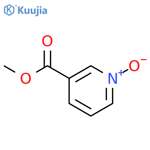

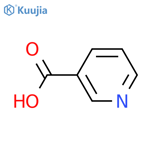

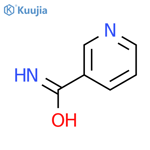

Methyl nicotinate structure

Nombre del producto:Methyl nicotinate

Número CAS:93-60-7

MF:C7H7NO2

Megavatios:137.135981798172

MDL:MFCD00006388

CID:34710

PubChem ID:7151

Methyl nicotinate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl nicotinate

- Methyl pyridine-3-carboxylate

- Nicotinic acid methyl ester

- 3-Picolinic acid methyl ester

- 3-methoxycarbonylpyridine

- 3-pyridinecarboxylic acid methyl ester

- FEMA 3709

- methyl 3-nicotinate

- methyl 3-pyridinecarboxylate

- Methyl nictinate

- methylnicotinicacid

- NIACIN METHYL ESTER

- Nicometh

- Nikomet

- pyridine-3-carboxylic acid methyl ester

- Methylnicotinate

- Methyl-nicotinate

- 3-Pyridinecarboxylic acid, methyl ester

- Nicotinic acid, methyl ester

- 3-(Carbomethoxy)pyridine

- Heat spray

- 3-(Methoxycarbonyl)pyridine

- m-(Methoxycarbonyl)pyridine

- 3-Picolinic acid methyl ester

- 3PyrCOOMe

- Heat spray (TN)

- FEMA No. 3709

- 3-Carbomethoxypyridine

- Methyl nicotinat

- Nicotinic acid, methyl ester (6CI, 7CI, 8CI)

- NSC 13126

- NSC 403799

- Methyl nicotinate,99%

-

- MDL: MFCD00006388

- Renchi: 1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3

- Clave inchi: YNBADRVTZLEFNH-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC=NC=1)OC

- Brn: 113951

Atributos calculados

- Calidad precisa: 137.047678g/mol

- Carga superficial: 0

- XLogP3: 0.8

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Cuenta de enlace giratorio: 2

- Masa isotópica única: 137.047678g/mol

- Masa isotópica única: 137.047678g/mol

- Superficie del Polo topológico: 39.2Ų

- Recuento de átomos pesados: 10

- Complejidad: 125

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Colorless crystals.

- Denso: 1.2528 (rough estimate)

- Punto de fusión: 39-42 °C

42-44 °C (lit.) - Punto de ebullición: 204 °C(lit.)

- Punto de inflamación: Fahrenheit: 204.8 ° f

Celsius: 96 ° c - índice de refracción: 1.5323 (estimate)

- Disolución: H2O: 0.1 g/mL, clear

- Coeficiente de distribución del agua: Negligible

- PSA: 39.19000

- Logp: 0.86820

- Disolución: Soluble in water, ethanol and benzene.

- Merck: 6100

- FEMA: 3709

Methyl nicotinate Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36-S37/39

- Rtecs:QT1925000

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Términos de riesgo:R36/38

- Condiciones de almacenamiento:0-10°C

Methyl nicotinate Datos Aduaneros

- Código HS:2936290090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl nicotinate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM178067-500g |

Methyl nicotinate |

93-60-7 | 98% | 500g |

$86 | 2022-06-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57428-100mg |

Methyl nicotinate |

93-60-7 | 98% | 100mg |

¥449.00 | 2023-09-07 | |

| abcr | AB132406-100 g |

Methyl nicotinate, 99%; . |

93-60-7 | 99% | 100g |

€59.30 | 2023-05-10 | |

| Enamine | EN300-17782-0.5g |

methyl pyridine-3-carboxylate |

93-60-7 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| Enamine | EN300-17782-5.0g |

methyl pyridine-3-carboxylate |

93-60-7 | 95.0% | 5.0g |

$29.0 | 2025-03-21 | |

| Enamine | EN300-17782-100.0g |

methyl pyridine-3-carboxylate |

93-60-7 | 95.0% | 100.0g |

$72.0 | 2025-03-21 | |

| Life Chemicals | F0001-2240-1g |

Methyl nicotinate |

93-60-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D379209-500g |

methyl nicotinate |

93-60-7 | 97% | 500g |

$270 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007706-100g |

Methyl nicotinate |

93-60-7 | 99% | 100g |

¥88 | 2024-05-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M59203-100G |

Methyl nicotinate |

93-60-7 | 100g |

¥468.84 | 2023-11-05 |

Methyl nicotinate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium hypophosphite Catalysts: Palladium Solvents: Acetic acid

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cobalt (carbon supported) ; 24 h, 1 bar, 55 °C

Referencia

- A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides, Chem, 2022, 8(2), 508-531

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Dichlorobis(ethyldiphenylphosphine)palladium (silica supported) ; 1.5 h, 0.5 MPa, 100 °C

Referencia

- Silica supported palladium-phosphine as a reusable catalyst for alkoxycarbonylation and aminocarbonylation of aryl and heteroaryl iodides, RSC Advances, 2015, 5(115), 94776-94785

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Ammonium formate , Carbon Catalysts: Palladium Solvents: Methanol

Referencia

- Efficient deoxygenation of heteroaromatic N-oxides with ammonium formate as a catalytic hydrogen transfer agent, Synthesis, 1989, (8), 645-6

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 4H-1,2,4-Triazolium, 4-ethyl-1-methyl-, iodide (1:1) Solvents: Methanol , Tetrahydrofuran ; 2 min, rt

1.2 20 min, rt

1.2 20 min, rt

Referencia

- NHC-catalysed aerobic aldehyde-esterification with alcohols: no additives or cocatalysts required, Chemical Communications (Cambridge, 2013, 49(58), 6510-6512

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Silica , Thionyl chloride ; 24 h, reflux

1.2 Reagents: Methanol Solvents: Water ; 12 h, 0 °C

1.3 Catalysts: 12-Tungstophosphoric acid ; 6 h, reflux

1.2 Reagents: Methanol Solvents: Water ; 12 h, 0 °C

1.3 Catalysts: 12-Tungstophosphoric acid ; 6 h, reflux

Referencia

- Efficient methyl esterification using methoxyl silica gel as a novel dehydrating reagent, Journal of the Chinese Chemical Society (Taipei, 2010, 57, 305-308

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile

Referencia

- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones, Chemische Berichte, 1990, 123(3), 647-8

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 1.5 h, rt

Referencia

- Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Gold Solvents: 1,4-Dioxane ; 1 h, 1 atm, 30 °C

Referencia

- Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes, Japan, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cobalt , 1H-Imidazolium, 3-(cyanomethyl)-1-methyl-, chloride (1:1) Solvents: Methanol ; 20 h, 1 bar, 60 °C

Referencia

- Heterogeneous cobalt catalysts for selective oxygenation of alcohols to aldehydes, esters and nitriles, RSC Advances, 2017, 7(3), 1498-1503

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Acetyl chloride , Sodium iodide Solvents: Acetonitrile ; 60 min, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

Referencia

- Focus on microwave assisted halogen-halogen exchange reaction conditions on 2-halopyridines, Current Microwave Chemistry, 2014, 1(1), 75-80

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ; 1 h, 30 °C

Referencia

- Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxides, Chemistry - A European Journal, 2011, 17(6), 1768-1772

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 17 h, 160 °C

Referencia

- Deoxygenation of pyridine N-oxides by palladium-catalyzed transfer oxidation of trialkylamines, Synlett, 2008, (17), 2579-2582

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Trifluoroacetic anhydride , Sodium iodide Solvents: Acetonitrile

Referencia

- Selective and mild reduction of the nitrogen-oxygen bond in N-oxides and nitrones with the (CF3CO)2O/NaI system, Gazzetta Chimica Italiana, 1990, 120(1), 67-8

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[1,1′-(1,8-Anthracenediyldi-4,1-phenylene)bis[1,1-diphenylphosphine-κP]… Solvents: Methanol ; 24 h, 5 bar, 130 °C; 130 °C → rt

Referencia

- Trans-chelating ligands in palladium-catalyzed carbonylative coupling and methoxycarbonylation of aryl halides, Journal of Organometallic Chemistry, 2009, 695(2), 260-266

Synthetic Routes 21

Methyl nicotinate Raw materials

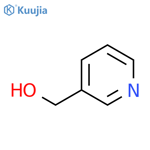

- 3-Pyridinemethanol

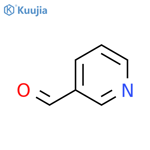

- pyridine-3-carbaldehyde

- Diazald

- Nicotinamide

- Niacin

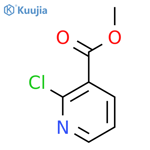

- methyl 2-chloropyridine-3-carboxylate

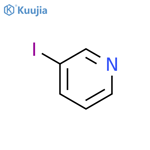

- 3-Iodopyridine

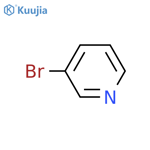

- 3-Bromopyridine

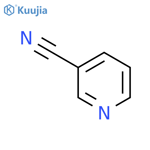

- pyridine-3-carbonitrile

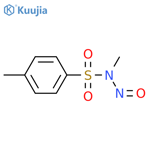

- Methyl nicotinate 1-oxide

Methyl nicotinate Preparation Products

Methyl nicotinate Literatura relevante

-

Richard H. Guy,Francis C. Szoka Jr. Phys. Chem. Chem. Phys. 2011 13 5346

-

Xiangyu Wu,Ning Li,Hongde Li,Huiru Tang Analyst 2014 139 1769

-

Gui-Ying Zhu,Zhenliang Liu,Jia Wang,Xue Niu,Teng Wang,Guo-Xia Jin,Jian-Ping Ma RSC Adv. 2020 10 30650

-

Ivan A. Yakovlev,Artem A. Mikhailov,Julia A. Eremina,Lyubov S. Klyushova,Vladimir A. Nadolinny,Gennadiy A. Kostin Dalton Trans. 2021 50 13516

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados ácidos piridinocarboxílicos

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados ácidos piridinocarboxílicos y derivados ácidos piridinocarboxílicos

93-60-7 (Methyl nicotinate) Productos relacionados

- 16837-38-0(Nicotinic anhydride)

- 33402-75-4(Methyl 4-methylnicotinate)

- 1796-83-4(3,4-dimethyl pyridine-3,4-dicarboxylate hydrochloride)

- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 20826-02-2(Ethyl 5-methylnicotinate)

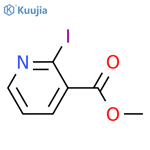

- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)

- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)

- 2703-17-5(Methyl 1H-pyrrole-3-carboxylate)

- 94-44-0(Benzyl nicotinate)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-60-7)Methyl nicotinate

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe